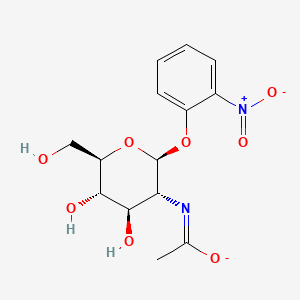
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside is a chemical compound that belongs to the class of glycosides It is characterized by the presence of a nitrophenyl group, an acetamido group, and a deoxy sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenol and 2-acetamido-2-deoxy-D-glucose.
Glycosylation Reaction: The key step in the synthesis is the glycosylation reaction, where the 2-nitrophenol is coupled with 2-acetamido-2-deoxy-D-glucose. This reaction is usually catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The acetamido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Aplicaciones Científicas De Investigación
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: It is used in biochemical studies to investigate carbohydrate metabolism and glycosylation processes.
Industry: It is used in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The nitrophenyl group serves as a chromophore, enabling the detection of enzymatic activity through spectrophotometric methods.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside: This compound is similar in structure but differs in the configuration of the sugar moiety.
2-Nitrophenyl-2-acetamido-2-deoxy-β-D-galactopyranoside: This compound also has a similar structure but differs in the anomeric configuration.
Uniqueness
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside is unique due to its specific configuration and the presence of both nitrophenyl and acetamido groups. These structural features confer distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C14H17N2O8- |
|---|---|
Peso molecular |
341.29 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/p-1/t10-,11-,12-,13-,14-/m1/s1 |
Clave InChI |
PXMQUEGJJUADKD-DHGKCCLASA-M |
SMILES isomérico |
CC(=N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O)[O-] |
SMILES canónico |
CC(=NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


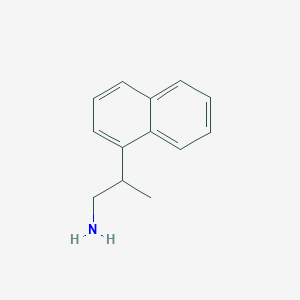
![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)
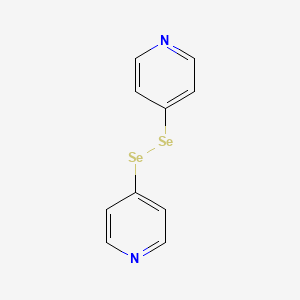
![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
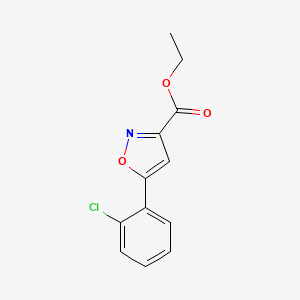
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
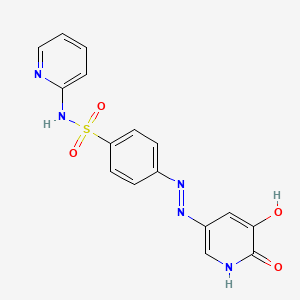
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
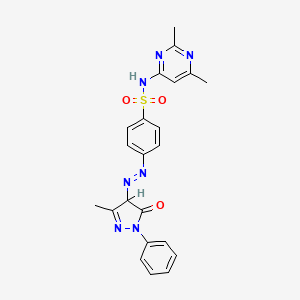
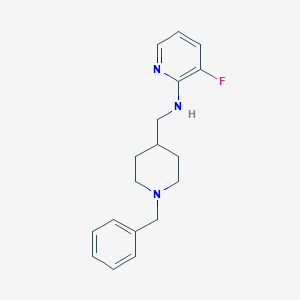
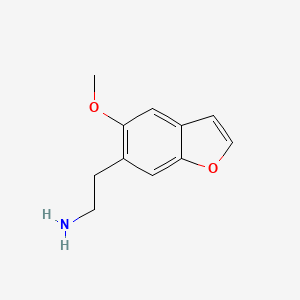

![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
